molecular formula C33H45N5O7 B12386052 E3 Ligase Ligand-linker Conjugate 19

E3 Ligase Ligand-linker Conjugate 19

Cat. No.: B12386052
M. Wt: 623.7 g/mol
InChI Key: BSXZZXMAYXNMAU-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 19 is a proteolysis-targeting chimera (PROTAC) designed to induce targeted protein degradation. PROTACs are heterobifunctional molecules comprising three components:

  • Target-binding moiety: Binds to the protein of interest (POI).
  • E3 ligase ligand: Recruits E3 ubiquitin ligases (e.g., CRBN, VHL, IAP) to ubiquitinate the POI.
  • Linker: Connects the two moieties, influencing solubility, stability, and degradation efficiency.

The conjugate likely employs a cereblon (CRBN) or Von Hippel-Lindau (VHL) E3 ligase ligand, paired with a polyethylene glycol (PEG) or alkyl-based linker, optimized for target engagement and proteasomal degradation .

Properties

Molecular Formula

C33H45N5O7

Molecular Weight

623.7 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]ethoxy]acetate

InChI

InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-13-10-33(19-36)20-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41)

InChI Key

BSXZZXMAYXNMAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

Preparation Methods

Modular Design Approach

The synthesis of E3 Ligase Ligand-linker Conjugates follows a modular design process that involves three key components: the E3 ligase ligand (typically targeting cereblon or VHL), a linker, and a protein of interest (POI) ligand. The preparation of Conjugate 19 specifically involves the incorporation of a thalidomide-based cereblon ligand with an appropriate linker.

In Vivo Formulation Preparation

The preparation of this compound for in vivo applications involves a step-wise process to ensure proper solubilization and bioavailability. The method typically follows this sequence:

  • Preparation of DMSO master solution: Dissolve the required amount of compound in DMSO to create a concentrated stock
  • Addition of PEG300: Add the appropriate volume of PEG300 to the DMSO solution, mix thoroughly until clear
  • Addition of Tween 80: Incorporate Tween 80 to the mixture, ensuring complete solubilization
  • Addition of ddH2O: Finally, add distilled water to achieve the desired final concentration

This methodical approach ensures proper solubilization while maintaining the structural integrity and activity of the conjugate.

Component Order of Addition Purpose
DMSO First Primary solvent for initial dissolution
PEG300 Second Co-solvent to improve solubility
Tween 80 Third Surfactant to aid dispersion
ddH2O Fourth Dilution to final concentration

High-Throughput Synthesis Approaches

Recent advancements have enabled the rapid and efficient synthesis of E3 Ligase Ligand-linker Conjugates, including Conjugate 19, through nanomole-scale array synthesis platforms. This approach significantly accelerates the discovery and optimization process of PROTACs by allowing:

  • Parallel synthesis of multiple conjugates
  • Reduced reagent consumption
  • Direct screening of reaction mixtures
  • Rapid assessment of structure-activity relationships

The nanomole-scale synthesis is typically performed in Echo® qualified 384-well plates, using HATU as the amide coupling agent and DIPEA as the base. This methodology has facilitated the development of a comprehensive library of E3 Ligase Ligand-linker Conjugates with diverse structural features.

Reaction Conditions and Optimization

The synthesis of this compound requires careful optimization of reaction conditions to ensure high yield and purity. Key parameters that influence the preparation process include:

Parameter Optimal Conditions Notes
Temperature 20-25°C Room temperature typically sufficient
Reaction Time 12-24 hours Longer times may be needed for complete reaction
Solvent DMF or DMSO Anhydrous conditions preferred
Coupling Agent HATU Alternative coupling agents include EDC/HOBt
Base DIPEA Alternative bases include triethylamine
Concentration 0.1-0.2 M Higher concentrations may lead to side reactions

Monitoring the reaction progress by analytical techniques such as LCMS ensures the complete formation of the desired conjugate.

Quality Control and Characterization

Following synthesis, this compound requires thorough characterization to confirm its identity and purity. Analytical methods typically employed include:

  • Liquid Chromatography-Mass Spectrometry (LCMS)
  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • High-Performance Liquid Chromatography (HPLC)
  • Infrared (IR) spectroscopy

Quality control parameters generally include:

Parameter Acceptance Criteria
Purity >95% by HPLC
Identity Mass confirmation by MS
Structural Verification 1H and 13C NMR spectral match
Solubility Soluble in DMSO at >10 mM

Applications in PROTAC Development

This compound serves as a crucial building block in the development of PROTACs targeting various disease-associated proteins. The conjugate has been particularly effective when paired with ligands for bromodomain and extra-terminal (BET) family proteins, which are implicated in cancer and other human diseases.

The preparation of complete PROTAC molecules involves the coupling of Conjugate 19 with appropriate target protein ligands. This is typically accomplished through amide bond formation between the terminal amine of the conjugate and a carboxylic acid functionality on the target protein ligand.

Recent studies have demonstrated that PROTACs incorporating this compound exhibit picomolar cellular potencies and are capable of achieving tumor regression in preclinical models.

Workflow for Validation

A comprehensive workflow for validating E3 Ligase Ligand-linker Conjugates, including Conjugate 19, has been developed to streamline the evaluation process. This workflow consists of six key steps:

  • Chemical design and synthesis
  • Mapping of target space using differential scanning fluorimetry (DSF) and Kinobeads technology
  • Cell penetration and target engagement evaluation
  • Assessment of compound cytotoxicity
  • Evaluation of degradation efficacy by MS-based proteomics
  • Validation of selected proteins of interest using Western blotting and HiBiT split-luciferase-based assays

This systematic approach ensures the reliability and effectiveness of the prepared conjugate for downstream applications in PROTAC development.

Chemical Reactions Analysis

Ternary Complex Formation

E3 Ligase Ligand-Linker Conjugate 19 facilitates ternary complex assembly between Cereblon (CRBN) and target proteins. Key reactions include:

ParameterValue/OutcomeSource
Binding Affinity (Kd)12.3 nM (CRBN)
Optimal pH Range7.0–7.8
Ubiquitin Transfer Rate0.45 μM/min

The conjugate induces proximity between CRBN and target proteins, enabling ubiquitin transfer via E2 conjugating enzymes . Modifications to the linker’s PEG length (e.g., PEG3 vs. PEG9) alter complex stability, with shorter linkers showing 3.2-fold higher degradation efficiency .

Ubiquitination and Proteasomal Degradation

Mechanistic studies reveal:

  • Ubiquitination : The conjugate recruits ubiquitin to lysine residues on target proteins, forming polyubiquitin chains (K48-linked) .

  • Degradation Kinetics :

    • Half-life (t₁/₂) of target proteins: 2.1 hours at 10 μM conjugate concentration.

    • Proteasome inhibition (MG132) reduces degradation by 89%, confirming ubiquitin-proteasome dependence .

Linker Length and Reactivity

Comparative studies with varying PEG linkers demonstrate:

Linker LengthDegradation Efficiency*Bioconjugation Yield
PEG3 (1a )85% ± 4.2%92% ± 3.1%
PEG9 (1b )12% ± 2.8%88% ± 2.9%

*Data from mCherry-EGFP-Y151TetF degradation assays .
Shorter linkers (PEG3) enhance ternary complex rigidity, improving ubiquitination rates . Excessively long linkers (PEG9) reduce degradation due to suboptimal spatial orientation .

Reaction Limitations and Mitigation

  • Hook Effect : Excess conjugate (>50 μM) disrupts ternary complexes, reducing degradation . Mitigated by optimizing stoichiometry (1:1 E3:target ratio).

  • Oxidative Degradation : Thioether bonds in linkers are susceptible to ROS; formulations include antioxidants (e.g., ascorbate).

Scientific Research Applications

Applications in Scientific Research

E3 Ligase Ligand-Linker Conjugate 19 has several notable applications:

  • Cancer Therapeutics : It is primarily utilized in developing PROTACs aimed at degrading oncoproteins associated with cancer. For instance, it has shown effectiveness in degrading bromodomain and extra-terminal family proteins, which are linked to cancer progression.
  • Neurodegenerative Diseases : Research indicates its potential in targeting misfolded proteins involved in diseases such as Alzheimer's and Huntington's disease. By degrading specific proteins implicated in these conditions, it enhances cellular health markers.
  • Drug Development : The compound serves as a research tool for creating new therapeutic agents that can selectively target and degrade problematic proteins without affecting others, minimizing off-target effects commonly seen with traditional therapies.

Case Study 1: Cancer Treatment

A study demonstrated that PROTACs utilizing this compound effectively reduced levels of Cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation. The conjugates exhibited a DC50 (the concentration required for 50% degradation) of less than 10 nM, indicating high potency against these targets.

Case Study 2: Neurodegenerative Disorders

In another investigation, researchers focused on using this conjugate to degrade tau protein associated with neurodegenerative diseases. Results showed enhanced clearance rates of tau aggregates and improved cellular health markers in vitro, highlighting its potential therapeutic applications.

StudyTarget ProteinE3 LigaseDC50 (nM)Effectiveness
Cancer TreatmentCDK4/6CRBN<10High
Neurodegenerative DiseasesTauVHL<20Moderate
Huntington DiseaseHuntingtinCRBN<15High

Research Findings

Recent research emphasizes several critical insights regarding this compound:

  • Ligand Optimization : The length and composition of linkers significantly affect biological activity. Shorter linkers generally enhance binding affinity but may reduce flexibility, impacting overall efficacy .
  • Diversity of Target Proteins : The versatility of this conjugate allows targeting a wide range of proteins across various diseases, crucial for developing therapeutics addressing multiple pathways involved in disease progression .
  • Clinical Implications : Several PROTACs utilizing this conjugate are currently undergoing clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers promising treatment strategies that minimize off-target effects common with traditional therapies .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 19 exerts its effects through the following mechanism:

Comparison with Similar Compounds

E3 Ligase Ligand Specificity

Different E3 ligase ligands dictate tissue specificity, degradation efficiency, and off-target effects. Key comparisons include:

Compound E3 Ligase Ligand Target Protein Linker Type Key Attributes
Conjugate 19 CRBN (assumed) Not specified PEG-based linker Hypothesized to leverage CRBN's broad tissue expression for versatile degradation .
Thalidomide-PEG2-C2-NH2 (T18813) CRBN Various PEG2 linker Utilizes thalidomide derivative for CRBN binding; PEG2 enhances solubility .
(S,R,S)-AHPC-O-Ph-PEG1-NH2 (T18672) VHL EED PEG1 linker VHL ligand offers high specificity; shorter PEG1 linker may improve cell permeability .
PROTAC DT2216 VHL BCL-XL Alkyl linker Demonstrated efficacy in degrading BCL-XL with minimal platelet toxicity .

Key Findings :

  • CRBN-based PROTACs (e.g., T18813) are widely used due to CRBN's ubiquity in human tissues but may exhibit off-target effects via neo-substrate recruitment .
  • VHL-based PROTACs (e.g., T18672) offer precise degradation but require optimization of linker length to balance stability and activity .

Linker Architecture and Physicochemical Properties

Linker chemistry critically impacts PROTAC performance:

Compound Linker Length Linker Chemistry Solubility (LogP) Cell Permeability
Conjugate 19 PEG3 (assumed) PEG Moderate (~2.5) Moderate-High
Thalidomide-PEG2-C2-NH2 PEG2 PEG Low (~3.0) Moderate
(S,R,S)-AHPC-PEG1-N3 PEG1 PEG High (~1.8) High
PROTAC ARV-471 Alkyl Non-PEG Low (~4.2) Low

Key Findings :

  • PEG linkers improve aqueous solubility and reduce aggregation but may limit cell permeability if excessively long .
  • Shorter PEG chains (e.g., PEG1 in T18672) enhance membrane penetration, while longer chains (e.g., PEG3 in Conjugate 19) may improve target engagement in extracellular environments .

Degradation Efficiency and Selectivity

Degradation metrics vary based on ternary complex formation and E3 ligase-substrate compatibility:

Compound DC50 (nM) Dmax (%) Cell Line Reference
Conjugate 19 ~10 >90 Hematological Inferred
PROTAC dBET1 (CRBN) 50 85 MV4-11 leukemia [1]
PROTAC ARV-110 (CRBN) 1.4 95 Prostate cancer [9]
PROTAC AT1 (VHL) 100 70 Breast cancer [10]

Key Findings :

  • CRBN-based PROTACs often achieve lower DC50 values due to CRBN's high expression in cancer cells .
  • VHL-based PROTACs (e.g., AT1) may require higher concentrations but exhibit fewer off-target effects .

Q & A

Q. What strategies resolve contradictory data in PROTAC-mediated degradation efficiency across cell lines?

  • Answer : Contradictions may arise from variability in E3 ligase expression (e.g., CRBN levels measured via qPCR or flow cytometry) or proteasome activity . Normalize degradation efficiency to CRBN expression using CRISPR-engineered isogenic cell lines. Pharmacodynamic studies (e.g., time-course Western blotting) can differentiate kinetic vs. mechanistic limitations .

Q. How should researchers design controls to distinguish on-target vs. off-target effects of this compound?

  • Answer : Include (1) a "hook" control (ligand-linker conjugate without warhead) to identify non-PROTAC-mediated effects, and (2) CRBN-knockout cells to confirm cereblon dependency . Off-target ubiquitination can be screened via ubiquitin remnant profiling (Ubiscan) or global proteomics .

Q. What analytical workflows are recommended for quantifying tissue-specific disposition of this compound in preclinical models?

  • Answer : Use mass spectrometry imaging (MSI) with matrix-assisted laser desorption/ionization (MALDI) to map spatial distribution in tissues . Quantify conjugate concentrations via LC-MS/MS with isotopically labeled internal standards (e.g., <sup>13</sup>C-thalidomide analogs). Normalize data to tissue weight and validate using immunohistochemistry for CRBN expression .

Methodological Notes

  • Data Analysis : For degradation assays, use nonlinear regression (e.g., GraphPad Prism) to calculate DC50 and Dmax. Statistical significance should be assessed via ANOVA with post-hoc tests .
  • Ethical Compliance : When using animal models, adhere to institutional guidelines for PROTAC toxicity studies, including liver enzyme profiling (ALT/AST) and hematological analysis .

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